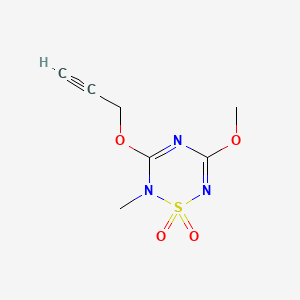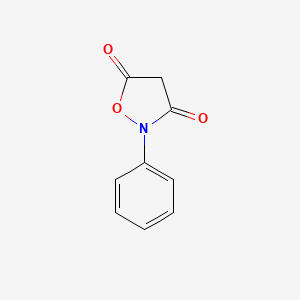
2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4,6-Thiatriazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of sulfur-containing reagents and nitrogen sources under controlled temperatures and pressures. Detailed synthetic routes would require specific literature references.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up laboratory procedures while ensuring safety and efficiency. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4,6-Thiatriazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitrogen-sulfur bond.
Substitution: Nucleophilic or electrophilic substitution at the nitrogen or carbon atoms.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the thiatriazine ring.
Scientific Research Applications
2H-1,2,4,6-Thiatriazine derivatives have been explored for various scientific research applications, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential bioactive compounds with antimicrobial or anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,2,4,6-Thiatriazine derivatives would depend on their specific application. For example, in medicinal chemistry, these compounds might interact with specific enzymes or receptors, modulating biological pathways. Detailed mechanisms would require experimental data and literature references.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds containing sulfur and nitrogen, such as thiadiazines and thiatriazoles.
Uniqueness
The uniqueness of 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(2-propynyloxy)-,1,1-dioxide could be attributed to its specific functional groups and ring structure, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
80555-44-8 |
|---|---|
Molecular Formula |
C7H9N3O4S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-prop-2-ynoxy-1,2,4,6-thiatriazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O4S/c1-4-5-14-7-8-6(13-3)9-15(11,12)10(7)2/h1H,5H2,2-3H3 |
InChI Key |
YCTIXVNUOBSBJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=NS1(=O)=O)OC)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















